(4-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid
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Overview
Description
(4-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that contains a pyridine ring substituted with a fluoro group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of borane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyridine and thiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(4-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a fluoro group and a thiazole ring, which confer distinct electronic and steric properties. These features enhance its reactivity and specificity in various chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H6BFN2O2S |
---|---|
Molecular Weight |
224.02 g/mol |
IUPAC Name |
[4-fluoro-6-(1,3-thiazol-4-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H6BFN2O2S/c10-6-1-7(8-3-15-4-12-8)11-2-5(6)9(13)14/h1-4,13-14H |
InChI Key |
GUVFEBJYPQCTOC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)C2=CSC=N2)(O)O |
Origin of Product |
United States |
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